- The chemistry of the alkali amides. III, Chemical Reviews (Washington, 1954, 54, 449-573
Cas no 931-61-3 (N-methylpyrimidin-2-amine)
N-methylpyrimidin-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 2-Methylaminopyrimidine
- 2-Pyrimidinamine, N-methyl- (9CI)
- N-Methyl-2-pyrimidinamine
- methyl(pyrimidin-2-yl)amine
- N-methylpyrimidin-2-amine
- NSC 102272
- 2-Pyrimidinamine, N-methyl-
- Methyl-pyrimidin-2-yl-amine
- Pyrimidine, 2-(methylamino)-
- Methylaminopyrimidin
- JH4
- NSC102272
- methyl-2 pyrimidinylamine
- 2-(Methylamino)pyrimidine
- methylpyrimidin-2-yl-amine
- 2-Pyrimidinamine,N-methyl-
- NCIOpen2_001912
- KSC492S2L
- BQNXHDSGGRTFNX-UHFFFAOYSA-N
- N-Methyl-2-pyrimidinamine (ACI)
- Pyrimidine, 2-(methylamino)- (6CI, 7CI, 8CI)
- 8HQB8CU97K
- BS-12860
- F8880-7050
- SCHEMBL22004207
- UNII-8HQB8CU97K
- MFCD00234126
- pyrimidine, 2-methylamino-
- ALBB-031685
- DB-021371
- Z54628578
- CS-0061723
- 931-61-3
- DTXSID40295478
- AB05135
- EN300-43236
- NSC-102272
- SY109149
- F30217
- 2(N-methylamino)pyrimidine
- AC-907/25004462
- SCHEMBL676888
- AKOS008019353
-
- MDL: MFCD00234126
- Inchi: 1S/C5H7N3/c1-6-5-7-3-2-4-8-5/h2-4H,1H3,(H,6,7,8)
- InChI Key: BQNXHDSGGRTFNX-UHFFFAOYSA-N
- SMILES: N1C(NC)=NC=CC=1
Computed Properties
- Exact Mass: 109.06400
- Monoisotopic Mass: 109.064
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 58.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 37.8
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 0.5
Experimental Properties
- Density: 1.144
- Melting Point: 60-62 ºC
- Boiling Point: 216 ºC
- Flash Point: 85 ºC
- Refractive Index: 1.587
- PSA: 37.81000
- LogP: 0.59130
N-methylpyrimidin-2-amine Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
N-methylpyrimidin-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 088598-1g |
Methyl-pyrimidin-2-yl-amine |
931-61-3 | 95% | 1g |
£95.00 | 2022-03-01 | |
| Fluorochem | 088598-5g |
Methyl-pyrimidin-2-yl-amine |
931-61-3 | 95% | 5g |
£208.00 | 2022-03-01 | |
| Fluorochem | 088598-10g |
Methyl-pyrimidin-2-yl-amine |
931-61-3 | 95% | 10g |
£354.00 | 2022-03-01 | |
| Alichem | A089004881-5g |
2-Methylaminopyrimidine |
931-61-3 | 97% | 5g |
$368.42 | 2023-08-31 | |
| ChemScence | CS-0061723-100mg |
N-Methylpyrimidin-2-amine |
931-61-3 | 99.96% | 100mg |
$60.0 | 2022-04-26 | |
| ChemScence | CS-0061723-250mg |
N-Methylpyrimidin-2-amine |
931-61-3 | 99.96% | 250mg |
$89.0 | 2022-04-26 | |
| ChemScence | CS-0061723-1g |
N-Methylpyrimidin-2-amine |
931-61-3 | 99.96% | 1g |
$105.0 | 2022-04-26 | |
| ChemScence | CS-0061723-5g |
N-Methylpyrimidin-2-amine |
931-61-3 | 99.96% | 5g |
$265.0 | 2022-04-26 | |
| ChemScence | CS-0061723-10g |
N-Methylpyrimidin-2-amine |
931-61-3 | 99.96% | 10g |
$451.0 | 2022-04-26 | |
| ChemScence | CS-0061723-25g |
N-Methylpyrimidin-2-amine |
931-61-3 | 99.96% | 25g |
$729.0 | 2022-04-26 |
N-methylpyrimidin-2-amine Production Method
Production Method 1
Production Method 2
- Preparation of heteroaryloxotetrahydrodiazepinoindolecarboxamide derivatives and analogs for use as RSK inhibitors, World Intellectual Property Organization, , ,
Production Method 3
- Preparation of 2-aminopyrimidines and their use for treatment of hypertension and congestive heart failure, Japan, , ,
Production Method 4
- Method for preparation of 1-methyl-5-aryl-2-aminoimidazoles and their reactivity, Izvestiya Timiryazevskoi Sel'skokhozyaistvennoi Akademii, 2003, (4), 132-141
Production Method 5
Production Method 6
Production Method 7
Production Method 8
1.2 Reagents: Potassium carbonate Solvents: Water ; cooled
- Palladium-catalyzed remote C-H functionalization of 2-aminopyrimidines, Chemical Communications (Cambridge, 2020, 56(31), 4284-4287
Production Method 9
- New 5-Aryl-1H-imidazoles Display in Vitro Antitumor Activity against Apoptosis-Resistant Cancer Models, Including Melanomas, through Mitochondrial Targeting, Journal of Medicinal Chemistry, 2013, 56(17), 6626-6637
Production Method 10
1.2 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 0.5 h, 80 °C
- Substituted 4-phenyl-2-aminoimidazoles and 4-phenyl-4,5-dihydro-2-aminoimidazoles as voltage-gated sodium channel modulators, European Journal of Medicinal Chemistry, 2014, 74, 23-30
Production Method 11
Production Method 12
Production Method 13
Production Method 14
Production Method 15
- The role of chelation in the formylation of Grignard reagents with N-formyl amines, Tetrahedron Letters, 1983, 24(11), 1143-6
Production Method 16
- A Divergent Synthesis of Substituted 2-Aminoimidazoles from 2-Aminopyrimidines, Journal of Organic Chemistry, 2008, 73(17), 6691-6697
N-methylpyrimidin-2-amine Raw materials
- Formamide,N-methyl-N-2-pyrimidinyl-
- 2(1H)-Pyrimidinimine, 1-methyl-
- 2-Amino-1-methylpyrimidin-1-ium iodide
- 2-Aminopyrimidine
- 2-Chloropyrimidine
N-methylpyrimidin-2-amine Preparation Products
N-methylpyrimidin-2-amine Suppliers
N-methylpyrimidin-2-amine Related Literature
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on N-methylpyrimidin-2-amine
N-Methylpyrimidin-2-Amine: A Comprehensive Overview
N-Methylpyrimidin-2-amine, also known by its CAS number 931-61-3, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound belongs to the pyrimidine family, a group of heterocyclic aromatic compounds that are widely studied due to their unique electronic properties and potential uses in drug design, catalysis, and optoelectronics. The structure of N-methylpyrimidin-2-amine consists of a pyrimidine ring with an amino group at position 2 and a methyl group attached to the nitrogen atom. This specific substitution pattern imparts distinct chemical and physical properties to the molecule.
Recent studies have highlighted the importance of N-methylpyrimidin-2-amine in the development of advanced materials. For instance, researchers have explored its role as a precursor for synthesizing metal-free carbon nitride frameworks, which exhibit exceptional catalytic activity in hydrogen evolution reactions. These frameworks are promising candidates for sustainable energy applications, particularly in water splitting processes. The ability of N-methylpyrimidin-2-amine to form stable carbon nitride networks is attributed to its ability to undergo thermal condensation reactions under controlled conditions.
In addition to its role in materials science, N-methylpyrimidin-2-amine has gained attention in medicinal chemistry due to its potential as a bioactive compound. Several studies have investigated its interactions with biological systems, particularly its ability to modulate enzyme activity and cellular signaling pathways. For example, recent research has demonstrated that derivatives of N-methylpyrimidin-2-amine can inhibit certain kinases involved in cancer progression, making them promising leads for anti-cancer drug development.
The synthesis of N-methylpyrimidin-2-amine typically involves the methylation of pyrimidin-2-amine using methylating agents such as methyl iodide or dimethyl sulfate. This reaction is often carried out under basic conditions to facilitate the nucleophilic substitution process. The resulting compound can then be purified using standard chromatographic techniques or recrystallization methods. The ease of synthesis and high yield make N-methylpyrimidin-2-amine an attractive starting material for further chemical transformations.
From an environmental perspective, N-methylpyrimidin-2-amine has been evaluated for its biodegradability and toxicity profiles. Studies indicate that it exhibits moderate biodegradation rates under aerobic conditions, suggesting that it may not persist long-term in natural environments. However, further research is needed to fully understand its environmental impact and potential risks associated with large-scale production or use.
In conclusion, N-Methylpyrimidin-2-Amine (CAS No. 931-61-3) is a multifaceted compound with applications spanning materials science, medicinal chemistry, and environmental studies. Its unique chemical properties and versatility make it a valuable tool for researchers across various disciplines. As ongoing studies continue to uncover new insights into its behavior and potential uses, this compound is poised to play an increasingly important role in both academic research and industrial applications.
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